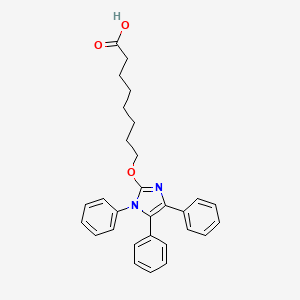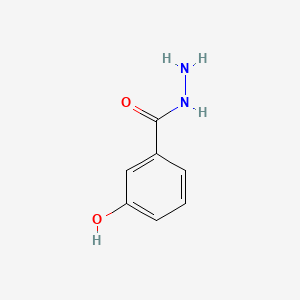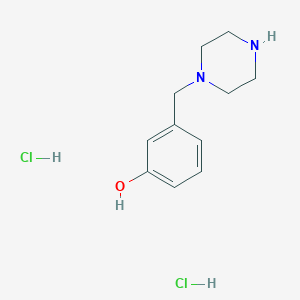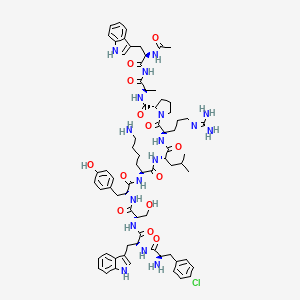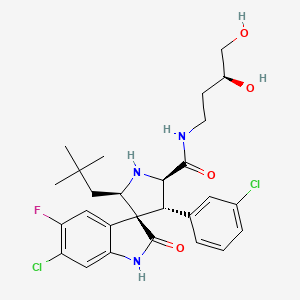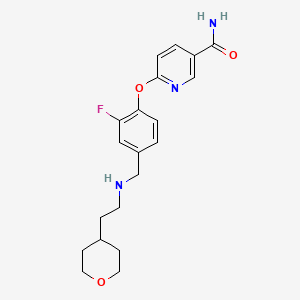
Ondelopran
概要
説明
2-NP-AOZ, also known as 3-[(2-nitrophenyl)methyleneamino]-2-oxazolidinone, is a chemical compound with the molecular formula C10H9N3O4. It is a derivatized metabolite of the nitrofuran antiprotozoal and antibacterial agent furazolidone. This compound is formed from the tissue-bound furazolidone metabolite 3-amino-2-oxazolidinone after acid hydrolysis and derivatization with o-nitrobenzaldehyde .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-NP-AOZ involves the derivatization of 3-amino-2-oxazolidinone with o-nitrobenzaldehyde. The reaction typically occurs under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for 2-NP-AOZ are not extensively documented. the process generally involves the same principles as laboratory synthesis, scaled up to meet industrial demands. This includes the use of appropriate reaction vessels, temperature control, and purification techniques to ensure the quality and yield of the product.
化学反応の分析
Types of Reactions: 2-NP-AOZ can undergo various chemical reactions, including:
Oxidation: The nitro group in 2-NP-AOZ can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The oxazolidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted oxazolidinones .
科学的研究の応用
2-NP-AOZ has several scientific research applications, including:
作用機序
2-NP-AOZ exerts its effects primarily through its role as a metabolite of furazolidone. The compound is formed after the metabolism of furazolidone in animal tissues. The molecular targets and pathways involved include the interaction with bacterial enzymes and proteins, leading to the inhibition of bacterial growth and activity .
類似化合物との比較
3-amino-2-oxazolidinone (AOZ): The parent compound from which 2-NP-AOZ is derived.
2-NP-AMOZ: Another nitrophenyl derivative used for similar purposes.
2-NP-AHD: A related compound used in the detection of nitrofuran metabolites.
Uniqueness: 2-NP-AOZ is unique due to its specific derivatization with o-nitrobenzaldehyde, which makes it a valuable marker for the detection of furazolidone residues. Its chemical structure allows for precise and accurate detection in various analytical methods, making it a preferred choice in residue analysis .
特性
CAS番号 |
676501-25-0 |
|---|---|
分子式 |
C20H24FN3O3 |
分子量 |
373.4 g/mol |
IUPAC名 |
6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H24FN3O3/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25) |
InChIキー |
QWNDOCKIKKQJNN-UHFFFAOYSA-N |
SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
正規SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
外観 |
Solid powder |
| 676501-25-0 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY2196044; LY 2196044; LY-2196044; Odelepran |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

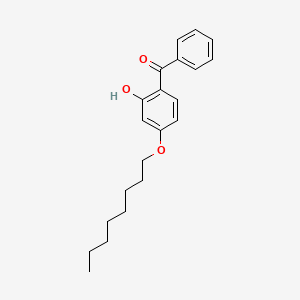
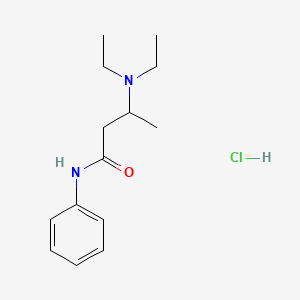
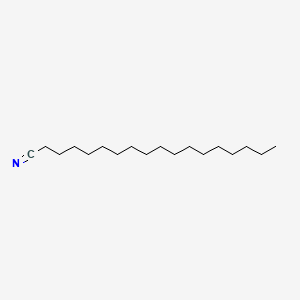
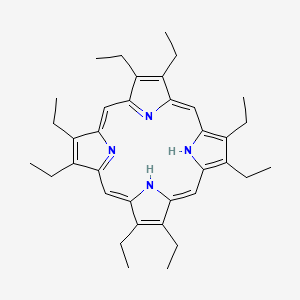

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
